This compound falls under the category of sulfonamide derivatives, which are known for their antibacterial properties. Its classification can be summarized as follows:
The synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide typically involves the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride. The process can be outlined as follows:
This method allows for the efficient production of 2-chloro-N-(2-sulfamoylphenyl)acetamide with reasonable yields.
The molecular structure of 2-chloro-N-(2-sulfamoylphenyl)acetamide can be characterized by its distinct functional groups:
The compound undergoes several types of chemical reactions:
The mechanism of action for 2-chloro-N-(2-sulfamoylphenyl)acetamide primarily involves its role as an inhibitor of carbonic anhydrase enzymes. The binding affinity of this compound to the active site of carbonic anhydrase is attributed to:
This inhibition affects physiological processes such as bicarbonate ion transport and pH regulation, making it a candidate for therapeutic applications .
Physical properties such as melting point, boiling point, and solubility are crucial for understanding how this compound behaves in different environments, particularly in biological systems.
The scientific applications of 2-chloro-N-(2-sulfamoylphenyl)acetamide include:
2-Chloro-N-(2-sulfamoylphenyl)acetamide is systematically named according to IUPAC conventions, reflecting its core structural features: a chloroacetamide group linked to the ortho position of a benzenesulfonamide ring. The compound's chemical formula is C₈H₉ClN₂O₃S, with a molecular weight of 248.69 g/mol. Its canonical SMILES representation (C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)N) precisely encodes the connectivity of atoms, highlighting the ortho-substituted sulfamoyl (–SO₂NH₂) and 2-chloroacetamide (–NHCOCH₂Cl) moieties [4]. This ortho substitution pattern is critical for its spatial orientation and biological interactions, distinguishing it from para- or meta-substituted analogs (e.g., 2-chloro-N-(4-sulfamoylphenyl)acetamide, CAS 14949-01-0) [1] [6].
The compound belongs to the benzenesulfonamide class, characterized by a benzene ring directly attached to a sulfonamide group. Its structural taxonomy in medicinal chemistry includes:
Table 1: Nomenclature and Identifiers of 2-Chloro-N-(2-sulfamoylphenyl)acetamide and Key Structural Analogs
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position |
---|---|---|---|---|
2-Chloro-N-(2-sulfamoylphenyl)acetamide | 89981-37-3 | C₈H₉ClN₂O₃S | 248.69 | ortho |
2-Chloro-N-(4-sulfamoylphenyl)acetamide | 14949-01-0 | C₈H₉ClN₂O₃S | 248.69 | para |
N-(2-Chloro-4-sulfamoylphenyl)acetamide | 68252-72-2 | C₈H₉ClN₂O₃S | 248.69 | ortho-chloro, para-sulfamoyl |
2-Chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide | 875876-40-7 | C₉H₁₁ClN₂O₄S | 278.71 | ortho-methoxy |
The compound emerged from structure-activity relationship (SAR) studies of benzenesulfonamide pharmacophores, initially explored for antibacterial effects. Early synthetic routes involved condensation of 2-aminobenzenesulfonamide with chloroacetyl chloride under Schotten-Baumann conditions [4] [8]. Its significance expanded with the discovery that sulfonamide derivatives modulate cancer-related targets:
Recent innovations include its use in synthesizing thiazolone–benzenesulfonamide hybrids (e.g., compound 4e in Scientific Reports 2025), which reduced IC₅₀ values against breast cancer cells (MCF-7) to 1.52–6.31 μM [8].
Current research focuses on three domains:1. Anticancer mechanism elucidation:- Derivatives inhibit CA II (IC₅₀ = 0.00690 ± 0.1119 µM) and CA IX (IC₅₀ = 10.93–25.06 nM), demonstrating 142-fold selectivity for tumor-associated isoforms [8].- Apoptosis induction validated via annexin V-FITC assays (22-fold increase in MDA-MB-231 cells) [8].2. Synthetic versatility:- Serves as a scaffold for aryl thiazolone and fluorinated chalcone conjugates, improving DNA binding constants (6.7 × 10⁴ mol⁻¹) [4] [8].- Used in thin-film drug delivery systems (e.g., thiophene coatings) for controlled release (R² > 0.99 per Korsmeyer-Peppas model) [9].
Critical knowledge gaps persist:
Table 2: Research Applications and Biological Activities of Key Derivatives
Derivative Class | Biological Target | Key Activity | Research Significance |
---|---|---|---|
Aryl thiazolone–benzenesulfonamide | CA IX/Dkk1 | Dual inhibition; IC₅₀ = 10.93–25.06 nM (CA IX) | 5.5–17.5x selectivity for cancer cells [8] |
Indole-based fluorinated chalcone | Bacterial dihydrofolate reductase | Antibacterial/antitubercular | Synergy with first-line antibiotics [4] |
Thiophene–thin films | JAK1 kinase | Cancer cell adhesion reduction (~78%) | Enhanced surgical device safety [9] |
Future research priorities include in vivo pharmacokinetic studies, isoform-specific inhibitor design, and elucidating structure–metabolism relationships to advance therapeutic applications.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3